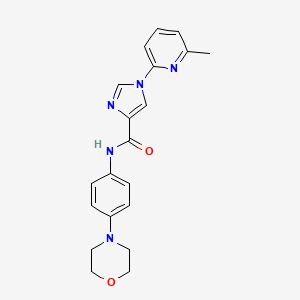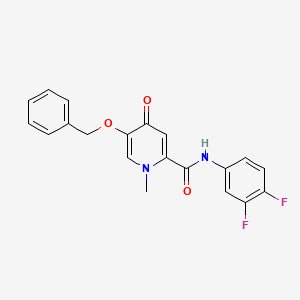
5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a chemical compound with significant potential in various fields of scientific research. This compound features a pyridine core structure, a benzyloxy group at position 5, a difluorophenyl group at the nitrogen atom, and a carboxamide group at position 2. Its unique structure makes it a subject of interest for researchers studying its properties, reactions, and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The synthesis of 5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically starts with the preparation of the pyridine ring. A common precursor is methyl nicotinate, which undergoes a series of reactions including nitration, reduction, and cyclization to form the 1,4-dihydropyridine core.
Functional Group Additions: The benzyloxy group can be introduced through an etherification reaction using benzyl alcohol and an appropriate catalyst. The difluorophenyl group is attached through an amide bond formation with 3,4-difluoroaniline.
Reaction Conditions: Typical reaction conditions may involve solvents like dichloromethane, catalysts such as trifluoroacetic acid, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial-scale production of this compound may involve optimized versions of the laboratory-scale reactions, with considerations for yield, purity, and scalability. Large-scale reactors, continuous flow systems, and automated purification processes ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, primarily affecting the methyl group or the pyridine ring, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl groups, converting them into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the benzene ring and the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, chromium trioxide, or Dess-Martin periodinane.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Conditions may involve halogenating agents, nucleophiles, or electrophiles in polar or non-polar solvents.
Major Products Formed: Products depend on the specific reaction and conditions. Oxidation can yield aldehydes or carboxylic acids; reduction can produce alcohols or amines; substitution may lead to halogenated derivatives or other functionalized products.
Scientific Research Applications
Chemistry:
Used as a building block in organic synthesis for creating complex molecules.
Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Used in biochemical assays to study enzyme kinetics and inhibition.
Medicine:
Explored for its potential pharmacological properties, including anti-inflammatory, analgesic, or anti-cancer activities.
Serves as a lead compound in drug discovery and development programs.
Industry:
Employed in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.
Utilized in the formulation of specialty chemicals for various applications.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The benzyloxy and difluorophenyl groups enhance its binding affinity and specificity. Potential pathways involve:
Binding to enzyme active sites, inhibiting or modulating their activity.
Interacting with receptor sites on cell membranes, influencing signal transduction pathways.
Affecting gene expression by binding to DNA or RNA sequences.
Comparison with Similar Compounds
5-(Methoxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide: Differs by having a methoxy group instead of a benzyloxy group.
5-(Benzyloxy)-N-(2,3-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide: Differs by the position of the fluorine atoms on the phenyl ring.
5-(Benzyloxy)-N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide: Differs by having chlorine atoms instead of fluorine atoms.
Uniqueness: The unique combination of the benzyloxy group and the difluorophenyl group in 5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide provides distinct electronic and steric properties. These differences can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O3/c1-24-11-19(27-12-13-5-3-2-4-6-13)18(25)10-17(24)20(26)23-14-7-8-15(21)16(22)9-14/h2-11H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTAVMKUARNLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC(=C(C=C2)F)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2719233.png)
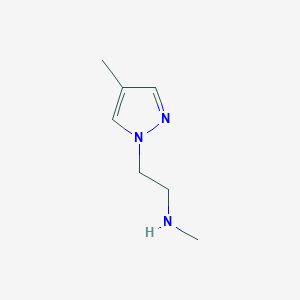
![2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2719235.png)
![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2719237.png)
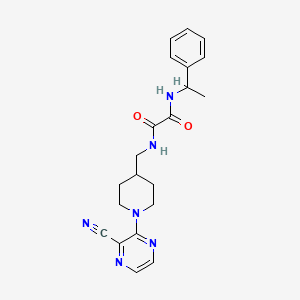
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2719239.png)
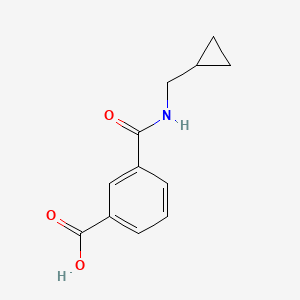
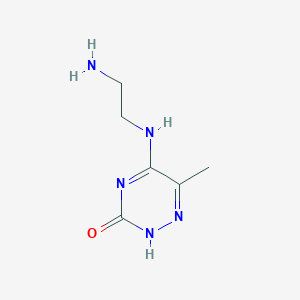
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2719243.png)
![4-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2719246.png)
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2719247.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide](/img/structure/B2719248.png)
![(2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2719250.png)
